Solketal
Overview
Description
Solketal, chemically known as 2,2-dimethyl-1,3-dioxolane-4-methanol, is a compound that can be synthesized from glycerol and acetone. It is recognized for its potential as a fuel additive for gasoline, diesel, and biodiesel, due to its ability to improve the properties of these fuels. The interest in solketal has increased as it can be derived from renewable resources, such as bio-glycerol, a byproduct of the biodiesel industry, making it an attractive compound for sustainable chemical processes .
Synthesis Analysis
The synthesis of solketal has been approached through various methods, including solventless synthesis using heterogeneous catalysis. For instance, a sulphonic ion exchange resin, Lewatit GF101, has been used as a catalyst in a batch process without solvents, optimizing conditions such as stirring rate and particle size to maximize reaction rates . Sulfonic acid-functionalized mesostructured silicas have also demonstrated excellent catalytic behavior in the acetalisation of glycerol with acetone, with the ability to reuse the catalysts multiple times without regeneration treatment . Additionally, mesoporous polymer catalysts have been developed for the solvent-free acetalization of glycerol to solketal, achieving high glycerol conversion and product selectivity under optimized conditions .
Molecular Structure Analysis
Solketal's molecular structure includes a 1,2-hydroxy protection, which makes it a versatile intermediate for further chemical transformations. This protective group allows for reactions such as direct amination via ruthenium-catalyzed hydrogen borrowing, which has been used to synthesize an antitussive agent from solketal with high conversion and yield .
Chemical Reactions Analysis
Solketal can undergo various chemical reactions due to its functional groups. For example, it has been used as a precursor for the synthesis of fatty esters, such as caprylic, lauric, palmitic, and stearic esters, under solvent-free acid-catalyzed conditions without acetal hydrolysis . It has also been involved in the Skraup reaction catalyzed by solid acid niobium phosphate for the continuous generation of quinolines, demonstrating the potential of solketal as a building block for more complex organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of solketal have been studied through thermodynamic and kinetic analyses. The reaction equilibrium constants for the ketalization of glycerol with acetone have been determined, providing insights into the standard molar properties of the reaction. The effects of various experimental conditions on the reaction kinetics have been investigated, revealing an activation energy for the overall ketalization reaction and suggesting solketal's suitability as a fuel additive and in pharmaceutical industries . Additionally, the use of innovative continuous synthesis methods and highly efficient iron(III) molecular catalysts has been explored to enhance the production efficiency of solketal .
Scientific Research Applications
1. Catalytic Synthesis in Heterogeneous Catalysis
Solketal, a glycerol-derived solvent, is crucial in heterogeneous catalysis for avoiding product losses typically found in homogeneous catalysis. It is synthesized using sulfonated hydrothermal carbons (SHTC) derived from glucose and cellulose, demonstrating varied catalytic activities and better reusability, particularly when prepared from cellulose. This process marks significant advancements in the production of solketal in a flow reactor (Fernández et al., 2019).
2. Use as a Combustion Improver in Diesel Engines
Solketal has been used as a combustion improver in diesel engines. Nano-emulsions containing solketal have shown to improve the combustion characteristics of ultra-low sulfur diesel (ULSD). This includes changes in emulsion stability and viscosity, indicating solketal's potential for enhancing diesel fuel properties (Lin & Tsai, 2018).
3. Alternative Fuel for Gasoline Engines
Adding solketal to gasoline improves fuel characteristics, notably the octane number. A study showed that a blend containing 9% solketal increased the octane number and density, while reducing gum formation in gasoline. This suggests solketal's potential as an effective additive for gasoline fuels (Alptekin & Çanakçı, 2017).
4. Solvent and Pharmaceutical Intermediate Applications
Solketal is widely used as an organic solvent, plasticizer, and pharmaceutical intermediate. A synthetic technique using sulfonic acid resin as a catalyst has been developed, offering a clean and green production technique with high yield and less pollution (Yang et al., 2013).
5. Synthesis in Skraup Reaction for Quinoline Production
Solketal's reaction with anilines over a solid acid niobium phosphate (NbP) catalyst enables the continuous generation of quinolines in the Skraup reaction. This highlights solketal's utility in organic synthesis, particularly for pharmaceutical applications (Jin et al., 2017).
6. Continuous Reactor Technology for Ketal Formation
A fully continuous process for the synthesis of solketal demonstrates improvements over existing processes, including the use of a heterogeneous catalyst and in situ product purification. This advancement indicates solketal's significance in industrial chemical processes (Clarkson et al., 2001).
7. As a Green Solvent in Heterogeneous Catalysis
Solketal, synthesized using solid acid catalysts, offers an alternative green synthesis pathway, demonstrating its role in reducing the use of toxic or hazardous solvents. Its polarity and hydrophobicity parameters aid in identifying potential solvent substitution applications (García et al., 2008).
Safety And Hazards
Future Directions
With the global biodiesel production growing, there has been the collateral effect of generating massive amounts of crude glycerol, a by-product from the biodiesel industry . Solketal, the product of the reaction of glycerol and acetone, stands out as a promising fuel additive . The production of this chemical can rely on several of the Green Chemistry principles, besides fitting the Circular Economy Model, once it can be reinserted in the biofuel production chain .
properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Record name | ISOPROPYLIDENE GLYCEROL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021845 | |
Record name | Solketal | |
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Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly odorless liquid; [Merck Index] Colorless oily liquid; Odorless; [ICSC], ODOURLESS OILY COLOURLESS LIQUID. | |
Record name | 1,3-Dioxolane-4-methanol, 2,2-dimethyl- | |
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Record name | Isopropylidene glycerol | |
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Record name | ISOPROPYLIDENE GLYCEROL | |
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Boiling Point |
188-189 °C | |
Record name | ISOPROPYLIDENE GLYCEROL | |
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Flash Point |
80 °C c.c. | |
Record name | ISOPROPYLIDENE GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water: miscible | |
Record name | ISOPROPYLIDENE GLYCEROL | |
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Density |
Relative density (water = 1): 1.06 | |
Record name | ISOPROPYLIDENE GLYCEROL | |
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Vapor Density |
Relative vapor density (air = 1): 4.6 | |
Record name | ISOPROPYLIDENE GLYCEROL | |
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Vapor Pressure |
107.0 [mmHg] | |
Record name | Isopropylidene glycerol | |
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Product Name |
Solketal | |
CAS RN |
100-79-8 | |
Record name | Solketal | |
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Record name | 2,2-Dimethyl-1,3-dioxolane-4-methanol | |
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Record name | Solketal | |
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Record name | 1,3-Dioxolane-4-methanol, 2,2-dimethyl- | |
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Record name | Solketal | |
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Record name | 2,2-dimethyl-1,3-dioxolan-4-ylmethanol | |
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Record name | SOLKETAL | |
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Record name | ISOPROPYLIDENE GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
-26.4 °C | |
Record name | ISOPROPYLIDENE GLYCEROL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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